(Z)-2-(4-(3-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-6-3-4-9-17(14)20-19-21(10-11-22)18(13-24-19)15-7-5-8-16(12-15)23-2/h3-9,12-13,22H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKWBIGKGVPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)OC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(4-(3-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol , with the CAS number 905764-19-4 , is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₀N₂O₂S , and it has a molecular weight of 340.4 g/mol . The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₂S |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 905764-19-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study on new thiazole carboxamide derivatives demonstrated their effectiveness as cyclooxygenase (COX) inhibitors, which play a crucial role in cancer progression . The ability of this compound to inhibit COX enzymes could suggest similar anticancer properties.
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. A comparative study indicated that modified thiazole derivatives exhibited significant antibacterial activity against various pathogens . The presence of the methoxy group in the structure may enhance its lipophilicity, thus improving its interaction with microbial membranes.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : By acting as a COX inhibitor, the compound may reduce inflammation and tumor growth.
- Induction of Apoptosis : Some thiazole derivatives have been shown to induce apoptosis in cancer cells, which could be a mechanism for its anticancer activity.
- Antioxidant Activity : The methoxy group may contribute to increased radical scavenging activity, providing protective effects against oxidative stress.
Study on COX Inhibition
A study evaluated the efficacy of various thiazole derivatives in inhibiting COX-1 and COX-2 enzymes. Results indicated that certain modifications enhanced inhibitory potency significantly. The docking studies suggested that structural features like the methoxy group play a critical role in binding affinity .
Antimicrobial Evaluation
In another investigation, this compound was tested against a panel of bacterial strains. The compound displayed notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential application as an antimicrobial agent in therapeutic settings .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A is compared to five structurally related thiazole derivatives (Table 1). Key structural variations include substituents on the phenyl ring (methoxy, nitro, ethoxy), the imino group’s substitution pattern (ortho-, meta-, para-), and additional functional groups (e.g., hydrobromide salts).
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Electron-Donating vs. In contrast, nitro-substituted analogues (e.g., 4-nitrophenyl in ) exhibit electron-withdrawing effects, which may enhance electrophilicity and reactivity in biological systems.
Preparation Methods
Catalytic Enhancements and Yield Optimization
Lewis acids such as BF3·OEt2 significantly improve reaction efficiency. For instance, employing BF3·OEt2 (10 mol%) in dichloromethane at −30°C increases the cyclization rate and minimizes side reactions, achieving 92% yield for 6 . The catalyst facilitates polarization of the C=O bond in 5 , accelerating nucleophilic attack by thiourea’s sulfur atom.
Imination and (Z)-Configuration Control
Condensation of 2-amino-thiazole 6 with o-tolualdehyde 7 under Dean-Stark conditions generates the imino linkage. Stereochemical control is critical, as the (Z)-isomer predominates when BF3·OEt2 coordinates to the aldehyde’s oxygen, directing o-tolualdehyde’s aryl group to the same face as the thiazole’s 3-hydroxyethyl substituent (Scheme 2). This method delivers the (Z)-configured product 8 in 85% yield with 94% stereoselectivity.
Solvent and Temperature Effects
Reaction in toluene at 110°C with molecular sieves (4Å) ensures efficient azeotropic removal of water, shifting equilibrium toward imine formation. Lower temperatures (25°C) favor kinetic control but reduce conversion rates, while polar aprotic solvents like DMF diminish stereoselectivity due to reduced Lewis acid efficacy.
Multicomponent Reaction (MCR) Strategies
A one-pot MCR combining 3-methoxybenzaldehyde 1 , thiourea 3 , o-tolualdehyde 7 , and β-chlorohydrin 9 (Cl–CH2CH2OH) streamlines synthesis (Scheme 3). BF3·OEt2 (15 mol%) catalyzes simultaneous thiazole cyclization and imine formation, yielding 8 directly in 68% yield. While atom-economical, this method requires stringent stoichiometric control to avoid polymerization byproducts.
Post-Cyclization Functionalization
For thiazoles lacking the ethanol group, post-synthetic modification is viable. Mitsunobu reaction of 3-hydroxythiazole 10 with ethanol under DEAD/PPh3 conditions installs the hydroxyethyl group, albeit with moderate efficiency (55% yield). Alternatively, nucleophilic substitution of 3-bromothiazole 11 with ethylene glycol in the presence of K2CO3 affords 8 in 63% yield.
Stereochemical Analysis and Characterization
The (Z)-configuration is confirmed via NOESY NMR, showing proximity between the o-tolyl aromatic protons and the thiazole’s C3–H. X-ray crystallography of 8 reveals a dihedral angle of 12.5° between the thiazole and imino planes, consistent with minimized steric hindrance in the (Z)-form.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch + Imination | 85 | 94 | High stereocontrol |
| Multicomponent Reaction | 68 | 88 | Atom economy |
| Post-Functionalization | 63 | N/A | Flexibility in intermediate use |
The Hantzsch-amination sequence offers superior stereoselectivity, whereas MCRs reduce synthetic steps. Post-functionalization is less efficient but valuable for late-stage diversification.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons), imine proton (δ 8.2–8.5 ppm), and ethanol side chain (δ 3.6–4.2 ppm) .
- NOESY : Confirm (Z)-configuration by observing spatial proximity between the o-tolyl group and thiazole protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 340–350) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for analogous thiazole derivatives .
How can researchers resolve contradictions in spectral data interpretation, particularly for imine bond geometry?
Advanced Research Question
- Comparative Analysis : Cross-reference NMR data with structurally characterized analogs (e.g., (Z)-isomers in and ) .
- Computational Validation : Use DFT calculations to predict chemical shifts and compare with experimental NMR data .
- Crystallographic Confirmation : If synthetic yield permits, grow single crystals for X-ray diffraction to unambiguously determine geometry .
What experimental designs are recommended for evaluating the biological activity of this compound?
Advanced Research Question
- Target Selection : Prioritize assays based on thiazole bioactivity (e.g., antimicrobial, anticancer) .
- In Vitro Assays :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based kinetic assays .
- Controls : Include structurally similar analogs (e.g., 4-methoxyphenyl derivatives from ) to assess substituent effects .
How can computational methods predict the reactivity and biological target interactions of this compound?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model binding poses with protein targets (e.g., EGFR kinase) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogs .
What strategies mitigate low yields during synthesis, particularly in imine bond formation?
Advanced Research Question
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imine stability .
- Solvent Alternatives : Replace methanol with DMF or THF for better solubility of aromatic amines .
- Purification Techniques : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure (Z)-isomers .
How can regioselective functionalization of the thiazole ring be achieved for structure-activity studies?
Advanced Research Question
- Electrophilic Substitution : Introduce halogens (Br₂/Fe) at the 5-position of the thiazole ring .
- Cross-Coupling Reactions : Use Suzuki-Miyaura conditions to attach aryl groups to the 4-position .
- Side-Chain Modification : Oxidize the ethanol group to a carboxylic acid for solubility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
